molecular formula C8H11ClN2 B1326279 6-Aminoindoline dihydrochloride CAS No. 28228-73-1

6-Aminoindoline dihydrochloride

Cat. No.: B1326279
CAS No.: 28228-73-1
M. Wt: 170.64 g/mol
InChI Key: AEQHIERKWLPMQK-UHFFFAOYSA-N
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Description

6-Aminoindoline dihydrochloride is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Antimalarial Drug Research

6-Aminoindoline dihydrochloride is closely related to 8-aminoquinolines, a class of compounds with significant implications in antimalarial drug research. Studies have highlighted the history and development of 8-aminoquinoline therapy for latent malaria, emphasizing its role in treating this condition and exploring the potential for new drug discoveries in this area (Baird, 2019).

2. Synthesis and Characterization in Medicinal Chemistry

Research on the synthesis and characterization of compounds closely related to this compound, like 1-amino-2-methylindoline, has been conducted. This work is crucial for understanding the formation of various new products and proposing mechanisms for their formation, which can aid in the development of drugs for various diseases (Peyrot et al., 2001).

3. Catalytic Asymmetric Construction in Drug Discovery

Research into catalytic asymmetric construction of aminoindoline scaffolds, like 3-aminoindolines, is significant for drug discovery. These scaffolds can be further modified to produce compounds with notable antitumor activities, demonstrating the importance of chirality in their bioactivity (Wang et al., 2022).

4. Study of Tubulin Polymerization Inhibitors

Research on methoxy-substituted indoles, structurally similar to 6-aminoindoline, has been conducted to study their role as inhibitors of tubulin polymerization, a critical mechanism in the action of certain cytostatics. These studies contribute to the understanding of the structural requirements for such bioactivity, which is valuable for developing new anticancer drugs (Gastpar et al., 1998).

Safety and Hazards

While specific safety and hazard information for 6-Aminoindoline dihydrochloride was not found, it’s important to handle all chemical compounds with care. Proper personal protective equipment should be used, and safety data sheets should be consulted before use .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-Aminoindoline dihydrochloride can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Indoline", "Nitrobenzene", "Hydrogen gas", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Sodium nitrite", "Sulfuric acid", "Sodium sulfite", "Ammonium chloride", "Sodium carbonate", "Ammonia gas", "Hydrogen peroxide", "Sodium borohydride", "Acetic acid", "6-Aminobenzothiazole" ], "Reaction": [ "Step 1: Nitration of Indoline with Nitrobenzene in the presence of sulfuric acid and nitric acid to form 5-Nitroindoline", "Step 2: Reduction of 5-Nitroindoline with hydrogen gas and palladium on carbon catalyst to form 5-Aminoindoline", "Step 3: Diazotization of 5-Aminoindoline with sodium nitrite and hydrochloric acid to form 5-Diazoindoline", "Step 4: Reduction of 5-Diazoindoline with sodium sulfite and ammonia gas to form 5-Aminoindoline-2-sulfonic acid", "Step 5: Condensation of 5-Aminoindoline-2-sulfonic acid with 6-Aminobenzothiazole in the presence of sodium carbonate and ammonium chloride to form 6-Aminoindoline-2-sulfonic acid", "Step 6: Hydrolysis of 6-Aminoindoline-2-sulfonic acid with sodium hydroxide to form 6-Aminoindoline", "Step 7: Reduction of 6-Aminoindoline with sodium borohydride and acetic acid to form 6-Aminoindoline dihydrochloride" ] }

CAS No.

28228-73-1

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2,3-dihydro-1H-indol-6-amine;hydrochloride

InChI

InChI=1S/C8H10N2.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4,9H2;1H

InChI Key

AEQHIERKWLPMQK-UHFFFAOYSA-N

SMILES

C1CNC2=C1C=CC(=C2)N.Cl.Cl

Canonical SMILES

C1CNC2=C1C=CC(=C2)N.Cl

Pictograms

Acute Toxic

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Aminoindoline dihydrochloride
Reactant of Route 2
6-Aminoindoline dihydrochloride
Reactant of Route 3
6-Aminoindoline dihydrochloride
Reactant of Route 4
6-Aminoindoline dihydrochloride
Reactant of Route 5
6-Aminoindoline dihydrochloride
Reactant of Route 6
6-Aminoindoline dihydrochloride

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